3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde
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Overview
Description
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde is an organic compound with the molecular formula C6H7BrN2O. This compound is part of the pyrrolopyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3-amino-4-bromopyridine.
Formation of Pyrrolopyrazole Structure: The amino group undergoes cyclization to form the pyrrolopyrazole core.
Introduction of Aldehyde Group: The aldehyde group is introduced at the 2-position through formylation reactions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid.
Reduction: 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde: Lacks the bromine atom, affecting its substitution reactions
Uniqueness
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-7-5(4-11)9-10-3-1-2-6(7)10/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSASFRJTCTCBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NN2C1)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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